4-Cyano-2-fluoro-biphenyl
Overview
Description
4-Cyano-2-fluoro-biphenyl (CFBP) is a chemical compound that belongs to the class of biphenyl derivatives. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry.
Scientific Research Applications
Synthesis and Transition Temperatures in Liquid Crystals
4-Cyano-2-fluoro-biphenyl is used in the synthesis of various liquid crystals. Research by Gray et al. (1995) describes the preparation of 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, exploring the effects of fluoro substitution on transition temperatures in biphenyls. The study highlights the significant impact of the ortho fluoro substituent in 4-cyanobiphenyls, suggesting a severe disruption of antiparallel correlations and a tendency to enhance smectic character in these compounds (Gray et al., 1995).
Fluorescent Probes in Solvent Proticity
Maus and Rurack (2000) investigated the structural requirements of 4-dimethylamino-4′-cyano-substituted biphenyls for their use as hydrogen bond- or pH-sensitive fluorescent probes. Their research emphasizes the potential of donor–acceptor (D–A) biphenyls as powerful and sensitive probes for monitoring pH and solvent proticity (Maus & Rurack, 2000).
Liquid Crystal Properties with Lateral Fluorosubstitution
Fearon et al. (1985) synthesized several 4-n-alkyl-, 4-n-alkoxy-4′-cyano-2′-fluorobiphenyls and investigated their transition temperatures. The study showed that a 2-fluoro-substituent in alkylcyanobiphenyls causes a greater depression of transition temperatures than a 2′-fluoro-substituent, suggesting an influence of the fluorine on the anti-parallel correlations of the parent systems (Fearon et al., 1985).
Influence on Blue Phase Temperature Ranges
Li et al. (2013) explored the effect of lateral fluoro substituents in tolane cyano derivatives on blue phase (BP) temperature ranges. They found that difluorinated compounds exhibited wider BP ranges than mono-fluorinated homologues, indicating a significant impact of fluoro substituents on the stability and temperature ranges of BPs in biphenyl mesogens (Li et al., 2013).
High Birefringence Nematic Mixtures for Photonic Applications
Dziaduszek et al. (2017) synthesized laterally fluorosubstituted new 4-isothiocyanato-, 4-cyano-, 4-fluoro-, and 4-(1,1,1-trifluorometoxy)-4′-(4-alkylphenyl)tolanes. They found that some fluorosubstituted 4-isothiocyanato- and 4-cyano-4′-(4-alkylphenyltolanes) are valuable for formulating high birefringence nematic mixtures suitable for photonic applications, especially in the GHz and THz range of electromagnetic radiation (Dziaduszek et al., 2017).
properties
IUPAC Name |
3-fluoro-4-phenylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLGDKPIPQNME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650150 | |
Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-fluoro-biphenyl | |
CAS RN |
93129-69-2 | |
Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.